molecular formula C8H6N2O B148214 Imidazo[1,2-A]pyridine-7-carbaldehyde CAS No. 136117-73-2

Imidazo[1,2-A]pyridine-7-carbaldehyde

Cat. No.: B148214
CAS No.: 136117-73-2
M. Wt: 146.15 g/mol
InChI Key: QUMWTXLNMLEBJH-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its fused bicyclic structure, which combines an imidazole ring with a pyridine ring. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .

Scientific Research Applications

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridine-7-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been found to be valuable in organic synthesis and pharmaceutical chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors , suggesting that they may interact with their targets through covalent bonding.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of novel kras g12c inhibitors , suggesting that they may play a role in the RAS signaling pathway.

Result of Action

Given the potential role of imidazo[1,2-a]pyridines in the development of covalent inhibitors , it can be inferred that they may induce changes in the activity of their target proteins, leading to downstream effects on cellular processes.

Safety and Hazards

Imidazo[1,2-A]pyridine-7-carbaldehyde is classified under the GHS07 hazard class. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

Imidazo[1,2-A]pyridine-7-carbaldehyde has been attracting substantial interest due to its potential pharmaceutical applications. It is considered a privileged structure because of its occurrence in many natural products . Future research will likely focus on developing environmentally benign synthetic strategies and overcoming challenges associated with the reported methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-7-carbaldehyde can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under ambient conditions . Another method involves the cycloisomerization of N-propargylpyridiniums, which can be promoted by sodium hydroxide in an aqueous medium .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed coupling reactions. These processes utilize catalysts such as copper, iron, gold, ruthenium, and palladium to facilitate the formation of the imidazopyridine scaffold . The choice of solvent and reaction conditions can vary, but common solvents include N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Imidazo[1,2-A]pyridine-7-carbaldehyde can be compared with other similar compounds within the imidazopyridine family:

Uniqueness: Imidazo[1,2-A]pyr

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWTXLNMLEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452450
Record name IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-73-2
Record name Imidazo[1,2-a]pyridine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of imidazo[1,2-a]pyridin-7-yl-methanol (1 eq.) in chloroform was added MnO2 (10 eq.). The dark suspension was heated at 60° C. for 30 min, filtered through a pad of celite and the solvent removed under reduced pressure to afford imidazo[1,2-a]pyridine-7-carbaldehyde which was used as such without further purification.
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Synthesis routes and methods II

Procedure details

To imidazo[1,2-a]pyridin-7-yl-methanol (100 mg, 0.7 mmol) suspended in chloroform (5 ml) at room temperature was added 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane, 0.373 g, 0.9 mmol, 1.3 equiv). This mixture was stirred at room temperature overnight and then dilute sodium hydroxide solution was added and the mixture was stirred for 60 minutes. The mixture was then extracted with dichloromethane and the organic liquors were concentrated in vacuo to furnish imidazo[1,2-a]pyridine-7-carbaldehyde (90 mg) as a white solid. 1H NMR (400 MHz, DMSO-d6): 10.00 (1H, s), 8.67 (1H, d), 8.33 (1H, s), 8.20 (1H, s), 7.86 (1H, d), 7.25 (1H, dd).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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